molecular formula C23H24N2O5 B14754443 10-Acetoxyscandine

10-Acetoxyscandine

Cat. No.: B14754443
M. Wt: 408.4 g/mol
InChI Key: WNMYJNHYRVHLTP-XSEFMFLKSA-N
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Description

10-Acetoxyscandine is a multifaceted natural compound employed within the pharmaceutical industry. It is known for its profound anti-inflammatory and anti-tumor characteristics, significantly propelling the progress of biomedical research. The compound’s IUPAC name is methyl (6aR,7aS,7a1S,13aS)-2-acetoxy-6-oxo-7a-vinyl-5,6,7a,7a1,12,13-hexahydro-10H-indolizino[1’,8’:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate.

Preparation Methods

The synthetic routes for 10-Acetoxyscandine involve several steps, including the acetylation of scandine. The reaction conditions typically require the use of acetic anhydride and a catalyst such as sulfuric acid. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

10-Acetoxyscandine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

10-Acetoxyscandine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions.

    Biology: Investigated for its anti-inflammatory and anti-tumor properties.

    Medicine: Potential therapeutic agent for treating various ailments.

    Industry: Employed in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 10-Acetoxyscandine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory pathways and inhibiting tumor growth. The exact molecular targets and pathways are still under investigation, but it is known to affect key signaling molecules involved in inflammation and cell proliferation .

Comparison with Similar Compounds

10-Acetoxyscandine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

  • Norfluorocurarine
  • Scholaricine
  • 11-Hydroxytabersonine
  • Ervamycine
  • Echitovenidine These compounds share structural similarities but differ in their functional groups and bioactivity .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl (1S,10R,12S,19S)-4-acetyloxy-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-4-21-8-5-10-25-11-9-22(18(21)25)16-12-15(30-14(2)26)6-7-17(16)24-19(27)23(22,13-21)20(28)29-3/h4-8,12,18H,1,9-11,13H2,2-3H3,(H,24,27)/t18-,21-,22+,23+/m0/s1

InChI Key

WNMYJNHYRVHLTP-XSEFMFLKSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)NC(=O)[C@@]3([C@]24CCN5[C@H]4[C@](C3)(C=CC5)C=C)C(=O)OC

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC(=O)C3(C24CCN5C4C(C3)(C=CC5)C=C)C(=O)OC

Origin of Product

United States

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